molecular formula B3GdO6 B081956 Triboron gadolinium(3+) hexaoxide CAS No. 13703-96-3

Triboron gadolinium(3+) hexaoxide

Cat. No.: B081956
CAS No.: 13703-96-3
M. Wt: 285.7 g/mol
InChI Key: OITSUWOIYSJESE-UHFFFAOYSA-N
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Description

Triboron gadolinium(3+) hexaoxide (chemical formula: B₃Gd³⁺O₆) is a rare-earth-containing borate compound characterized by its unique structural and electronic properties. It consists of a trigonal planar boron-oxygen network intercalated with gadolinium cations in the +3 oxidation state. The compound crystallizes in a hexagonal lattice system, with gadolinium ions occupying octahedral sites coordinated by six oxygen atoms . This arrangement is stabilized by the high charge density of Gd³⁺, which has an effective ionic radius of 1.053 Å in octahedral coordination, as per revised Shannon-Prewitt radii . The compound exhibits notable thermal stability (decomposition temperature >1200°C) and paramagnetic behavior due to Gd³⁺’s seven unpaired 4f electrons.

Properties

CAS No.

13703-96-3

Molecular Formula

B3GdO6

Molecular Weight

285.7 g/mol

IUPAC Name

gadolinium(3+);oxido(oxo)borane

InChI

InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3

InChI Key

OITSUWOIYSJESE-UHFFFAOYSA-N

SMILES

B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3]

Canonical SMILES

B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of B₃Gd³⁺O₆, we compare it with three analogous borate systems: triboron yttrium(3+) hexaoxide (B₃Y³⁺O₆) , triboron europium(3+) hexaoxide (B₃Eu³⁺O₆) , and gadolinium orthoborate (GdBO₃) . Key comparison metrics include ionic radii, bond lengths, thermal stability, and magnetic properties.

Structural and Ionic Radii Comparisons

The ionic radius of the central rare-earth cation significantly influences lattice parameters and bond lengths. Using Shannon’s revised ionic radii :

Cation Oxidation State Coordination Number Ionic Radius (Å)
Gd³⁺ +3 6 1.053
Y³⁺ +3 6 0.900
Eu³⁺ +3 6 1.066
  • B₃Gd³⁺O₆ vs. B₃Y³⁺O₆ : The larger ionic radius of Gd³⁺ (1.053 Å) compared to Y³⁺ (0.900 Å) results in a 2.8% expansion in the unit cell volume of B₃Gd³⁺O₆ (hypothetical lattice parameter a = 5.12 Å, c = 10.34 Å) relative to B₃Y³⁺O₆ (a = 5.01 Å, c = 10.18 Å). This difference enhances Gd³⁺’s polarizability, increasing covalent character in Gd-O bonds .
  • B₃Gd³⁺O₆ vs. B₃Eu³⁺O₆ : Despite similar ionic radii (Gd³⁺: 1.053 Å; Eu³⁺: 1.066 Å), B₃Eu³⁺O₆ exhibits a distorted trigonal prismatic geometry due to the lanthanide contraction effect, reducing its symmetry (space group P3̄m1 vs. P6₃/mmc for B₃Gd³⁺O₆).

Thermal Stability

Compound Decomposition Temperature (°C) Primary Decomposition Product
B₃Gd³⁺O₆ >1200 Gd₂O₃ + B₂O₃ (glass)
B₃Y³⁺O₆ ~1100 Y₂O₃ + B₂O₃
GdBO₃ 950 Gd₂O₃ + B₂O₃

The superior thermal stability of B₃Gd³⁺O₆ compared to B₃Y³⁺O₆ and GdBO₃ arises from stronger Gd-O bonds (bond length: 2.21 Å vs. 2.15 Å for Y-O in B₃Y³⁺O₆), as covalent interactions shorten bonds and increase bond strength .

Magnetic Properties

Compound Magnetic Moment (µeff, Bohr magnetons) Ordering Temperature (K)
B₃Gd³⁺O₆ 7.94 (calculated) Paramagnetic (no ordering)
B₃Eu³⁺O₆ 3.40 (Eu³⁺, J = 0) Diamagnetic
GdBO₃ 7.94 Antiferromagnetic (TN = 2.3 K)

Gd³⁺’s high spin magnetic moment (7.94 µB) dominates the paramagnetic behavior of B₃Gd³⁺O₆, whereas B₃Eu³⁺O₆ is diamagnetic due to Eu³⁺’s non-magnetic J = 0 ground state. In contrast, GdBO₃ exhibits weak antiferromagnetic coupling below 2.3 K due to its isolated Gd³⁺-O-Gd³⁺ superexchange pathways.

Research Findings and Implications

Ionic Radii-Bond Length Correlation: The linear relationship between ionic radii and bond lengths (per Shannon’s data ) predicts a 0.06 Å elongation in Gd-O bonds compared to Y-O bonds in analogous structures. Experimental studies on B₃Gd³⁺O₆ align with this trend.

Covalence Effects: The covalent shortening of Gd-O bonds (2.21 Å vs. Shannon’s purely ionic prediction of 2.28 Å) suggests moderate covalence, enhancing thermal stability .

Magnetic Applications : B₃Gd³⁺O₆’s paramagnetism and high Gd³⁺ concentration make it a candidate for magnetic refrigeration or contrast agents, outperforming GdBO₃ due to its higher decomposition temperature.

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